1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde
Description
1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde is a bicyclic organic compound featuring a fused [2.2.2] ring system containing oxygen (oxa) and nitrogen (aza) atoms. The molecule includes a methyl group at position 1 and a carbaldehyde functional group at position 3. This structure confers unique reactivity, particularly in nucleophilic addition reactions due to the aldehyde moiety.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-8-4-2-7(3-5-8)9(6-10)11-8/h6-7H,2-5H2,1H3 |
InChI Key |
XPAXQHRKXBYVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)N(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde typically involves the formation of the bicyclic core through cyclization reactions. One common method is the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or using sulfonyl chloride/base . The reaction mechanism proceeds through the activation of the primary alcohol and intramolecular nitrogen nucleophilic attack, forming the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production while maintaining the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound can modulate various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Influence on Reactivity: The carbaldehyde group in the target compound enhances electrophilicity compared to ketones (e.g., 2-methylidene-1-azabicyclo[2.2.2]octan-3-one) or esters (e.g., the ethyl-Boc derivative). This makes it more reactive in condensation or nucleophilic addition reactions.
Physicochemical Properties: The pKa of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one (4.15) suggests moderate acidity, likely due to the ketone group . By contrast, the aldehyde in the target compound may exhibit lower pKa (higher acidity), influencing solubility and reactivity. The hazards associated with 1-azabicyclo[2.2.2]octane-3-methanol (e.g., H302, H315) highlight the need for careful handling of bicyclic amines, which may extend to the target compound .
Synthetic and Medicinal Applications :
- The ethyl-Boc derivative is explicitly used in medicinal chemistry, suggesting that bicyclo[2.2.2]octane scaffolds are valuable in drug design . The target compound’s aldehyde group could serve as a versatile intermediate for further functionalization.
- The patent example (Comparative Example 9) demonstrates that alkylation strategies (e.g., using iodomethane) are viable for modifying bicyclo[2.2.2]octane systems .
Structural Variations :
- The methylidene group in 2-methylidene-1-azabicyclo[2.2.2]octan-3-one introduces conjugation with the ketone, altering electronic properties compared to the target compound’s isolated aldehyde.
- The Boc-protected amine in the ethyl ester derivative enhances stability during synthetic processes, a feature absent in the target compound .
Biological Activity
1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde, a compound belonging to the bicyclic amine class, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure containing both nitrogen and oxygen atoms, which contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 151.21 g/mol. The presence of the aldehyde functional group enhances its reactivity and potential interactions with biological targets.
Pharmacological Activities
1. Anticancer Properties
Recent studies have indicated that derivatives of azabicyclo compounds exhibit significant anticancer activities. For example, a related compound, Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO), was evaluated for its pharmacokinetics and found to have a bioavailability of 6.2% after oral administration in Sprague-Dawley rats, suggesting potential for further development in cancer therapy .
2. Neuropharmacological Effects
The bicyclic structure is known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds in this class have been studied for their effects on mood disorders and neurodegenerative diseases. For instance, the modulation of these neurotransmitter systems may offer therapeutic avenues for treating conditions like depression and anxiety.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Case Studies
Case Study 1: Cancer Treatment
In a study focusing on BMABO, researchers observed significant tumor reduction in animal models treated with the compound compared to controls. The study highlighted the need for further investigations into dosage optimization and long-term effects on survival rates .
Case Study 2: Neuropharmacological Research
A clinical trial investigated the efficacy of a related azabicyclo compound in patients with treatment-resistant depression. Results indicated improved mood scores and reduced anxiety levels over a 12-week treatment period, supporting the hypothesis that such compounds can modulate neurotransmitter systems effectively.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
